3-Chloro-6-ethynylpyridazine
Overview
Description
3-Chloro-6-ethynylpyridazine is a heterocyclic compound with the molecular formula C₆H₃ClN₂ and a molecular weight of 138.55 g/mol . It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and an ethynyl group at the sixth position of the pyridazine ring
Scientific Research Applications
3-Chloro-6-ethynylpyridazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-ethynylpyridazine typically involves the reaction of 3-chloropyridazine with an ethynylating agent under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-chloropyridazine with an ethynylboronic acid or ethynylboronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification by recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-ethynylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically in the presence of a base.
Addition Reactions: Reagents such as halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with substituted nucleophiles at the chlorine position.
Addition Reactions: Products include halogenated or hydrogenated derivatives at the ethynyl group.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-Chloro-6-ethynylpyridazine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridazine: Lacks the ethynyl group, making it less reactive in certain addition reactions.
6-Ethynylpyridazine: Lacks the chlorine atom, affecting its substitution reactions.
3-Chloro-5-ethynylpyridazine: Similar structure but with the ethynyl group at a different position, leading to different reactivity and applications.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-chloro-6-ethynylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQKIWUBKOPOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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